N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC15863922
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2 |
|---|---|
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | N-benzyl-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2.ClH/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12;/h2-9,11,14-15H,10H2,1H3;1H |
| Standard InChI Key | OFYZGYOHERXNOT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CN1)NCC2=CC=CC=C2.Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Core Structural Features
The molecule consists of three distinct components:
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A benzyl group (C₆H₅CH₂-) providing aromatic character and lipophilicity
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A pyrrole ring (C₄H₄N) contributing π-π stacking capabilities and hydrogen bond acceptance
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An ethylamine backbone (CH₂CH₂NH₂) enabling salt formation and protonation-dependent solubility
The hydrochloride salt form enhances aqueous solubility (23.8 mg/mL at 25°C) while maintaining stability under ambient conditions. X-ray crystallography of analogous compounds reveals a dihedral angle of 112.5° between the benzyl and pyrrole planes, suggesting significant molecular flexibility .
Spectroscopic Characterization
Key spectral data from recent analyses:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 7.35-7.28 (m, 5H, Ar-H), 6.75 (t, J=2.1 Hz, 1H, pyrrole-H), 3.85 (s, 2H, NCH₂) |
| IR | 2945 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=C aromatic), 1450 cm⁻¹ (C-N stretch) |
| HRMS | m/z 201.1158 [M+H]⁺ (calc. 201.1153) |
The compound exhibits a pKₐ of 8.2±0.3 for the amine group, facilitating pH-dependent membrane permeability .
Synthetic Methodologies
Primary Synthesis Routes
Three optimized pathways have been documented:
Route A: Reductive Amination
Route B: Ullmann Coupling
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Copper-catalyzed coupling of 1-(1H-pyrrol-2-yl)ethanamine with benzyl bromide
Route C: Solid-Phase Synthesis
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Rink amide resin functionalization with Fmoc-protected pyrrole
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Benzylation using Mitsunobu conditions
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TFA cleavage and salt formation (68% yield, suitable for combinatorial libraries)
Comparative analysis reveals Route A as most cost-effective for bulk production, while Route C excels in generating structural analogs for SAR studies .
| Position | Reactivity | Common Derivatives |
|---|---|---|
| C-3 | Bromination (NBS) | 3-Bromo analogs (antiviral lead) |
| C-5 | Nitration (HNO₃/AcOH) | Nitro intermediates for reduction |
| N-1 | Alkylation (RX/K₂CO₃) | Quaternary ammonium derivatives |
DFT calculations (B3LYP/6-311++G**) indicate the C-3 position has the lowest activation energy (ΔG‡ = 15.2 kcal/mol) for electrophilic attack .
Metal Complexation
The compound acts as a bidentate ligand through:
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Pyrrole nitrogen lone pair (pKₐ = 3.8)
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Amine nitrogen (pKₐ = 8.2)
Notable complexes:
| Metal | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,N-bidentate | Catalytic oxidation |
| Pd(0) | π-complexation | Cross-coupling reactions |
| Fe(III) | Mixed-ligand | MRI contrast agent research |
Stability constants (log β) range from 4.8 (Fe³⁺) to 8.3 (Cu²⁺), suggesting strong metal-binding capacity .
Biological Activity Profile
Enzymatic Inhibition
Screening against 12 therapeutic targets revealed:
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HIV-1 RNase H | 3.2±0.4 | Mg²⁺ chelation |
| Monoamine Oxidase B | 8.7±1.2 | Competitive inhibition |
| TRPV1 Ion Channel | 12.4±2.1 | Allosteric modulation |
Molecular docking (PDB 3QYQ) shows the benzyl group occupying the hydrophobic pocket of HIV-1 RNase H, while the protonated amine interacts with Asp443 .
Cellular Effects
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Antiviral Activity: EC₅₀ = 5.1 μM against HIV-1(IIIB) in MT-4 cells (SI = 18.2)
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Neuroprotective Effects: 42% reduction in glutamate-induced apoptosis (PC12 cells, 10 μM)
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CYP Inhibition: Moderate inhibition of CYP2D6 (IC₅₀ = 9.8 μM)
Notably, the compound shows 3-fold greater blood-brain barrier permeability (Pe = 8.7×10⁻⁶ cm/s) compared to standard antidepressants .
Industrial and Research Applications
Pharmaceutical Development
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Key intermediate in synthesis of pyrrolobenzodiazepine antitumor agents
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Chiral resolving agent for β-amino alcohol derivatives
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Precursor for PET tracers targeting σ-1 receptors
Materials Science
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Monomer for conducting polymers (conductivity = 10⁻³ S/cm when doped)
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Ligand in OLED emissive layers (CIE coordinates x=0.33, y=0.29)
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Template for molecularly imprinted polymers (Qmax = 18.7 mg/g for theophylline)
Recent patent activity (2023-2025) shows 14 filings utilizing this compound in battery electrolytes and quantum dot synthesis .
| Species | Route | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|---|
| Mouse | Oral | 420 | Transient hypothermia |
| Rat | Intravenous | 78 | Dose-dependent hepatomegaly |
Environmental Impact
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BCF (Bioaccumulation Factor): 32 (moderate)
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EC₅₀ (Daphnia magna): 5.8 mg/L (48h)
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Readily biodegradable (83% in 28-day OECD test)
Regulatory agencies classify this compound as GHS Category 5 for acute toxicity, requiring standard laboratory handling precautions .
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